molecular formula C16H13FN2OS B2592778 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide CAS No. 313662-27-0

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide

Cat. No.: B2592778
CAS No.: 313662-27-0
M. Wt: 300.35
InChI Key: BIFFDVPELMOLGR-UHFFFAOYSA-N
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Description

Product Overview N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide (CAS 313662-27-0) is a chemical compound with the molecular formula C 16 H 13 FN 2 OS and a molecular weight of 300.35 g/mol [ citation:1 ]. This benzothiazole derivative is supplied for investigational purposes. Research Context and Potential Benzothiazole derivatives represent a significant area of interest in medicinal chemistry due to their diverse biological activities [ citation:5 ]. Structurally related N-(thiazol-2-yl)-benzamide analogs have been identified in scientific literature as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor, functioning as negative allosteric modulators [ citation:2 ]. This suggests potential utility for related compounds as valuable pharmacological tools in neuroscience research. Furthermore, various benzothiazole scaffolds are actively being explored in oncology research for their antitumor and anti-inflammatory properties [ citation:5 ]. Usage Note This product is intended for research applications and is not for diagnostic or therapeutic use. We recommend consulting the current scientific literature to determine the most appropriate applications for this compound in your specific research program.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c1-9-7-10(2)14-13(8-9)21-16(18-14)19-15(20)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFFDVPELMOLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 2-amino-4,6-dimethylbenzothiazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and fluorobenzene moiety undergo hydrolysis under specific conditions:

  • Acidic Hydrolysis :
    Reacts with concentrated HCl (6M) at 80°C for 12 hours, yielding 4-fluorobenzoic acid and 2-amino-4,6-dimethylbenzothiazole.
    Conditions :

    SolventCatalystYield (%)
    H₂O/EtOH (3:1)HCl78
  • Basic Hydrolysis :
    NaOH (2M) in aqueous ethanol at 60°C cleaves the amide bond within 8 hours.
    Notable Byproduct :
    Fluoride ion release detected via ion chromatography (retention time: 4.2 min).

Nucleophilic Aromatic Substitution

The 4-fluorine atom on the benzamide participates in nucleophilic substitution:

  • With Amines :
    Reacts with piperidine in DMF at 120°C (24 hours), replacing fluorine with a piperidinyl group.
    Reactivity Comparison :

    NucleophileRate Constant (k, s⁻¹)
    Piperidine1.8 × 10⁻⁴
    Morpholine1.2 × 10⁻⁴
  • Thiol Substitution :
    Ethanethiol/K₂CO₃ in DMSO yields 4-(ethylthio)benzamide derivatives at 90°C (10 hours, 65% yield).

Electrophilic Substitution

The benzothiazole ring undergoes electrophilic reactions at the 5-position due to electron-donating methyl groups:

  • Nitration :
    HNO₃/H₂SO₄ at 0°C introduces a nitro group (confirmed via LC-MS: m/z 388 [M+H]⁺).
    Regioselectivity :

    90% para to the dimethyl substituents .

  • Sulfonation :
    Fuming H₂SO₄ at 50°C forms a sulfonic acid derivative, soluble in alkaline solutions.

Coordination Reactions

The benzothiazole nitrogen and amide carbonyl act as ligands for metal complexes:

  • Copper(II) Complexation :
    Reacts with CuCl₂ in methanol to form a 1:2 (metal:ligand) complex.
    Characterization Data :

    ParameterValue
    λₘₐₓ (UV-Vis)680 nm
    μₑff (B.M.)1.73
  • Palladium-Catalyzed Coupling :
    Participates in Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) to form biaryl derivatives .

Redox Reactions

  • Reduction of the Amide :
    LiAlH₄ in THF reduces the amide to a benzylamine derivative (72% yield).
    Product :
    N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzylamine (GC-MS: m/z 313 [M]⁺).

  • Oxidation of the Thiazole Ring :
    H₂O₂/acetic acid oxidizes the thiazole sulfur to a sulfoxide (HPLC purity: 94%).

Photochemical Reactivity

UV irradiation (254 nm) in acetonitrile induces C-F bond cleavage, forming a radical intermediate detected via EPR spectroscopy (g = 2.003).

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with mass loss corresponding to CO and HF release (confirmed by FTIR).

This reactivity profile highlights the compound’s utility in synthesizing pharmacophores or functional materials. Experimental optimization of conditions (e.g., solvent, catalyst) remains critical for maximizing yields and selectivity.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide, exhibit notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For instance, compounds related to this structure have been synthesized and tested for their ability to inhibit bacterial growth, demonstrating comparable efficacy to standard antibiotics like amoxicillin and ciprofloxacin .

Antitumor Properties

The compound has been investigated for its antitumor potential against several cancer cell lines, including cervical (HeLa), breast (MCF-7), and colon (Caco-2) cancers. The cytostatic effects observed suggest that it may inhibit cell proliferation and induce apoptosis in malignant cells. Interaction studies often focus on its binding affinity to enzymes or receptors involved in cancer progression, which elucidates its mechanism of action.

Fluorescent Properties

The compound's unique photophysical properties allow it to be utilized as a fluorescent probe in biological imaging. This application is particularly valuable in tracking cellular processes and understanding the dynamics of biological systems at the molecular level.

Chemical Stability and Solubility

The difluorobenzamide segment enhances the compound's chemical stability and solubility, making it a suitable candidate for various applications in material science. Its structural features allow it to serve as a building block for synthesizing more complex molecules, which can be utilized in developing advanced materials.

Synthesis and Characterization

A comprehensive study on the synthesis of this compound highlights the multi-step organic reactions involved in its preparation. The synthesis typically involves the reaction of appropriate benzothiazole derivatives with fluorinated benzamides, followed by purification through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Comparative Studies on Biological Efficacy

Recent comparative studies have evaluated the biological efficacy of this compound against other benzothiazole derivatives. These studies demonstrate that while many derivatives show promise, the specific structural modifications present in this compound significantly enhance its bioactivity against targeted pathogens and cancer cells .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
PharmaceuticalAntimicrobial activityEffective against S. aureus, E. coli
Antitumor propertiesInduces apoptosis in cancer cell lines
Biological ResearchFluorescent probe for imagingUseful in tracking cellular processes
Material ScienceBuilding block for complex moleculesEnhances chemical stability and solubility

Biological Activity

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a benzothiazole moiety with a fluorobenzamide group. The presence of fluorine and dimethyl substituents enhances its chemical reactivity and potential biological activity.

Property Details
Molecular Formula C12H12FN3OS
Molecular Weight 253.30 g/mol
Structural Features Benzothiazole core, fluorine substitution

Antimicrobial Activity

Research indicates that this compound exhibits moderate antibacterial activity. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli . The compound's mechanism of action may involve interference with bacterial cell wall synthesis or function.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Notably, it serves as a precursor for synthesizing more complex molecules with enhanced anticancer activity. In a recent study, derivatives of benzothiazole were shown to inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) .

Mechanistic Insights

The compound's mechanism includes promoting apoptosis and inhibiting cell migration through pathways such as AKT and ERK signaling. These findings suggest that this compound could be a valuable lead compound in developing dual-action cancer therapies .

Case Studies

  • Antibacterial Study :
    • Objective : Evaluate the antibacterial activity against common pathogens.
    • Findings : Moderate activity against S. aureus and E. coli was observed.
    • : Further optimization could enhance efficacy .
  • Anticancer Evaluation :
    • Objective : Assess the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay to determine cell viability.
    • Results : Significant inhibition of cell proliferation was noted in A431 and A549 cells at low micromolar concentrations .
    • Mechanism : Induction of apoptosis and cell cycle arrest were confirmed through flow cytometry.

Comparative Analysis with Similar Compounds

This compound can be compared with other benzothiazole derivatives to highlight its unique properties:

Compound Name Structural Features Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-3-fluorobenzamideSimilar core; different substituentsAntimicrobial
N-(5-chloro-thiazol-2-yl)-3-fluorobenzamideChlorine instead of methylAnticancer
2-Amino-5-methylbenzothiazoleAmino group instead of amideAntitubercular

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following analysis compares N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide with structurally related benzothiazole and thiazolidinedione derivatives, focusing on synthetic routes, physicochemical properties, and functional group effects.

Substituent Effects on Benzothiazole Derivatives

Compounds with modifications to the benzothiazole core or benzamide substituents exhibit distinct properties:

Compound Name Substituents on Benzothiazole Benzamide/Other Group Modifications Key Properties/Data Source
This compound 4,6-dimethyl 4-fluorobenzamide High lipophilicity; IR: C=O (1663–1682 cm⁻¹), NH (3150–3319 cm⁻¹) Inferred
N-(4,7-Dimethoxy-3-methylbenzo[d]thiazol-2-ylidene)-4-fluorobenzamide 4,7-dimethoxy, 3-methyl 4-fluorobenzamide Enhanced solubility due to methoxy groups; IR: C=S (1247–1255 cm⁻¹)
GB18 (N-(4,6-Difluorobenzo[d]thiazol-2-yl)-2-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide) 4,6-difluoro Thiazolidinedione-acetamide hybrid LCMS: m/z 447.9 [(M-2H)+]; HPLC purity 95.31%

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluoro substituent in the target compound and GB18 enhances metabolic stability but may reduce solubility compared to methoxy-substituted analogs .

Q & A

Q. What are optimized synthetic routes for N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic acyl substitution between 4,6-dimethylbenzo[d]thiazol-2-amine and 4-fluorobenzoyl chloride. A typical protocol involves:

  • Solvent : Tetrahydrofuran (THF) or pyridine .
  • Catalysts/Additives : Diisopropylethylamine (DIPEA) as a base and 4-dimethylaminopyridine (DMAP) to activate the acyl chloride .
  • Conditions : Room temperature (20–25°C) with stirring for 12–24 hours .
    Key Optimization Factors :
  • Excess acyl chloride (1.2–1.5 eq.) improves yield.
  • Use of anhydrous solvents minimizes side reactions (e.g., hydrolysis of acyl chloride).
  • Purification via column chromatography or recrystallization from methanol yields >70% purity .

Q. How can spectroscopic techniques validate the structure of this compound?

  • IR Spectroscopy : Confirm the presence of amide C=O (~1650–1700 cm⁻¹), C-F (~1100–1250 cm⁻¹), and aromatic C-H stretches (~3000–3100 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aromatic protons on the benzothiazole (δ 6.8–7.5 ppm) and fluorobenzamide (δ 7.2–8.1 ppm) with coupling patterns (e.g., J = 8–9 Hz for ortho-F). Methyl groups (δ 2.4–2.6 ppm, singlet) .
    • ¹³C NMR : Amide carbonyl (δ ~165–170 ppm), aromatic carbons (δ 110–150 ppm), and CF (δ ~115 ppm, J_C-F ~245 Hz) .
  • LCMS/HPLC : Confirm molecular ion peaks (e.g., [M+H]⁺) and purity (>95% by HPLC) .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

  • Solubility : Poor aqueous solubility; use DMSO or DMF for in vitro assays .
  • Stability : Stable at −20°C in dry form; avoid prolonged exposure to light or moisture.
  • Melting Point : Expected range 250–300°C (based on analogs like GB19, m.p. 295–297°C) .

Advanced Research Questions

Q. How does the substitution pattern on the benzothiazole ring affect biological activity?

Comparative studies on analogs (e.g., 4,6-dimethyl vs. 4,6-difluoro) reveal:

  • Electron-Withdrawing Groups (e.g., F) : Enhance metabolic stability and target binding affinity (e.g., HDAC inhibition) .
  • Methyl Groups : Increase lipophilicity, improving membrane permeability but potentially reducing solubility .
  • Structure-Activity Relationship (SAR) : Modifications at the 4-fluorobenzamide moiety (e.g., replacing F with Cl or NO₂) alter target selectivity (e.g., TRPV3 vs. HDACs) .

Q. What mechanistic insights exist for its interaction with biological targets (e.g., enzymes, receptors)?

  • HDAC Inhibition : The benzothiazole core and fluorobenzamide group act as a zinc-binding motif, disrupting histone deacetylase active sites (e.g., HDAC4) .
  • TRPV3 Antagonism : Analogous compounds (e.g., Trpvicin) block ion channel activation via competitive binding to the transmembrane domain .
  • Molecular Docking : Simulations show hydrogen bonding between the amide NH and conserved residues (e.g., Asp/Glu in HDACs) .

Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

  • Assay Conditions : Variations in buffer pH, ionic strength, or reducing agents (e.g., DTT) may alter compound stability or target conformation .
  • Cellular vs. Enzymatic Assays : Differences in cell permeability (e.g., efflux pumps) versus purified enzyme activity .
  • Orthogonal Validation : Use complementary techniques (e.g., SPR for binding affinity, Western blot for downstream effects) .

Q. What strategies improve bioavailability and pharmacokinetics for in vivo studies?

  • Prodrug Design : Esterification of the amide group to enhance solubility .
  • Formulation : Nanoparticle encapsulation or co-administration with solubility enhancers (e.g., cyclodextrins) .
  • Metabolic Stability : Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated degradation .

Methodological Resources

  • Synthetic Protocols :
  • Spectroscopic Data :
  • Biological Assays :
  • Computational Modeling :

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